![molecular formula C23H32N2O B14594976 (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene CAS No. 60692-74-2](/img/structure/B14594976.png)
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two phenyl rings. This particular compound is notable for its unique substituents: a hexyloxy group on one phenyl ring and a 2-methylbutyl group on the other. These substituents can influence the compound’s physical and chemical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene typically involves the following steps:
Formation of the Hexyloxyphenyl Intermediate: This can be achieved through a Williamson ether synthesis, where 4-bromophenol reacts with hexyl bromide in the presence of a base such as sodium hydroxide to form 4-(hexyloxy)phenol.
Formation of the 2-Methylbutylphenyl Intermediate: This involves the alkylation of 4-bromophenyl with 2-methylbutyl bromide under similar conditions to form 4-(2-methylbutyl)phenol.
Diazotization and Coupling: The final step involves the diazotization of the two intermediates followed by a coupling reaction to form the azobenzene compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium dithionite, resulting in the formation of the corresponding hydrazine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated azobenzene derivatives.
Applications De Recherche Scientifique
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a photoresponsive material due to its ability to undergo reversible photoisomerization, making it useful in molecular switches and light-driven actuators.
Biology: Investigated for its potential in controlling biological processes through light activation, such as in optogenetics.
Medicine: Explored for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Mécanisme D'action
The primary mechanism by which (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene exerts its effects is through photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This change in configuration can alter the compound’s physical and chemical properties, such as polarity and molecular shape, which in turn can affect its interactions with other molecules and materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound without any substituents.
Disubstituted Azobenzenes: Compounds with various substituents on the phenyl rings, such as methyl, ethyl, or methoxy groups.
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is unique due to its specific substituents, which can impart distinct properties such as increased hydrophobicity and altered electronic effects. These properties can enhance its performance in applications like photoresponsive materials and biological systems .
Propriétés
Numéro CAS |
60692-74-2 |
|---|---|
Formule moléculaire |
C23H32N2O |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(4-hexoxyphenyl)-[4-(2-methylbutyl)phenyl]diazene |
InChI |
InChI=1S/C23H32N2O/c1-4-6-7-8-17-26-23-15-13-22(14-16-23)25-24-21-11-9-20(10-12-21)18-19(3)5-2/h9-16,19H,4-8,17-18H2,1-3H3 |
Clé InChI |
RVHTVBHTVIJZTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)


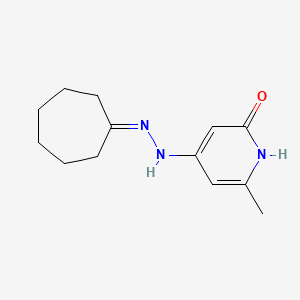
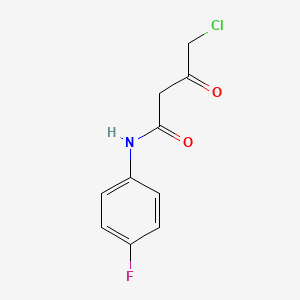
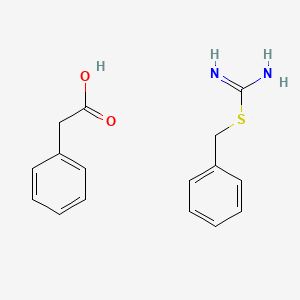
![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)

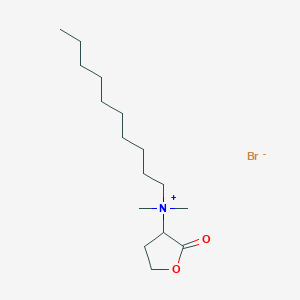
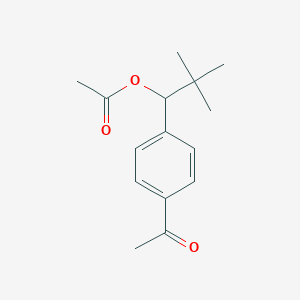

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)
